N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Description
Historical Development of Dichloro-Benzothiazole Derivatives
The exploration of dichloro-substituted benzothiazoles began in the late 20th century, driven by the need to improve the pharmacokinetic and pharmacodynamic properties of early benzothiazole leads. Initial studies focused on mono-halogenated derivatives, but the introduction of dual chlorine atoms at positions 4 and 5 of the benzothiazole ring emerged as a key innovation. For example, compounds featuring 3,4-dichloro-5-methyl-1H-pyrrole substitutions demonstrated nanomolar inhibitory activity against bacterial DNA gyrase, underscoring the role of dichloro groups in enhancing enzyme binding affinity.
By the early 2000s, dichloro-benzothiazoles gained prominence in anticancer research. The 2-(4-aminophenyl)benzothiazole scaffold, when modified with chlorine substituents, showed remarkable antitumor activity by selectively targeting amyloid fibrils in Alzheimer’s disease models and cancer cell lines. Structural analyses revealed that the electron-withdrawing nature of chlorine atoms improved metabolic stability and facilitated π-π stacking interactions with aromatic residues in enzymatic binding pockets.
Significance of Benzothiazole Scaffolds as Privileged Structures
Benzothiazoles are classified as privileged structures due to their versatile interactions with biological targets. The fused benzene-thiazole system provides:
- Electron-rich regions for covalent or non-covalent binding to enzymes and receptors.
- Modifiable positions (C-2, C-4, C-5, C-6) for functional group additions to fine-tune activity.
Recent studies highlight their applications across therapeutic areas:
The scaffold’s adaptability is further evidenced by its use in diagnostic agents, such as fluorine-18 labeled benzothiazoles for positron emission tomography (PET) imaging of amyloid plaques.
Evolution of Fluorobenzamide-Substituted Benzothiazoles in Research
Fluorobenzamide substitutions were introduced to address limitations in early benzothiazole derivatives, such as poor bioavailability and off-target effects. The 4-fluorobenzamide group, in particular, enhances:
- Lipophilicity , improving blood-brain barrier penetration for CNS targets.
- Electrostatic complementarity with enzymatic active sites, as seen in acetylcholinesterase (AChE) inhibitors.
A 2022 study demonstrated that fluorobenzamide-substituted benzothiazoles like 4f (IC~50~ = 23.4 ± 1.1 nM against AChE) outperformed non-fluorinated analogs by forming halogen bonds with catalytic triads. The fluorine atom’s small size and high electronegativity allow precise steric fitting without disrupting hydrophobic interactions.
Rationale for Exploring N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
The combination of 4,5-dichloro and 4-fluorobenzamide groups in this compound aims to synergize two optimized structural features:
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-9-5-6-10-12(11(9)16)18-14(21-10)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDKVMAGORCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds containing benzothiazole moieties exhibit antimicrobial properties. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide has been studied for its potential to inhibit the growth of various pathogenic microorganisms. The presence of halogen atoms in its structure enhances its interaction with microbial enzymes, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Several studies have indicated that benzothiazole derivatives possess anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation in vitro. This compound's mechanism may involve the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies.
Case Study: In Vitro Evaluation
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity against breast and colon cancer cells. The compound was tested at varying concentrations, with results indicating a dose-dependent response in cell viability.
Agricultural Applications
Pesticidal Properties
The compound's structure suggests potential applications as a pesticide or herbicide. Its ability to disrupt biological processes in target organisms can be harnessed to develop effective agricultural chemicals. Preliminary studies have shown that this compound can inhibit the growth of certain pests and fungi that affect crop yields.
Case Study: Efficacy Against Fungal Pathogens
In field trials, this compound was applied to crops affected by fungal infections. Results indicated a significant reduction in disease incidence compared to untreated controls. This positions this compound as a viable candidate for inclusion in integrated pest management strategies.
Material Science
Polymer Additives
The unique chemical properties of this compound make it suitable for use as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers used in various applications.
Case Study: Thermal Stability Enhancement
Research involving the addition of this compound to polyvinyl chloride (PVC) demonstrated improved thermal stability during processing at elevated temperatures. This characteristic is essential for applications where materials are subjected to high heat conditions.
Summary Table of Applications
| Field | Application | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various pathogens; potential for drug development. |
| Anticancer Properties | Induces apoptosis in cancer cell lines; dose-dependent cytotoxicity observed. | |
| Agricultural Science | Pesticidal Properties | Reduces incidence of fungal infections; effective in field trials. |
| Material Science | Polymer Additives | Enhances thermal stability and mechanical properties of PVC. |
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antibacterial effects, or interfere with cancer cell signaling pathways, leading to anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The evidence highlights compounds with analogous benzothiazole, triazole, or oxadiazole cores but varying substituents. Key comparisons include:
- Tautomerism and Stability: Triazole-thiones (e.g., compounds [7–9]) exist in thione tautomeric forms, stabilized by NH and C=S groups, whereas the benzothiazole core in the target compound may offer greater rigidity .
Key Research Findings and Challenges
- Spectral Confirmation: IR and NMR are critical for verifying tautomeric forms and substituent effects (e.g., absence of C=O in triazoles vs. its presence in benzamides) .
- Limitations: Lack of direct pharmacological data for the target compound necessitates extrapolation from analogs. Contradictions may arise in comparing benzothiazoles (rigid, planar) with oxadiazoles (flexible, polar) .
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, particularly its effects on cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzothiazole moiety substituted with dichloro and fluorine groups. The structural characteristics contribute to its biological activity by influencing interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzothiazole derivatives, including this compound. These compounds have shown significant inhibitory effects on various cancer cell lines:
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (non-small cell lung cancer)
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | 1.5 | Induction of apoptosis |
| This compound | A549 | 2.0 | Cell cycle arrest |
| This compound | H1299 | 1.8 | Inhibition of migration |
The compound was found to significantly inhibit cell proliferation and induce apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed that it causes G0/G1 phase arrest in the cell cycle, leading to reduced cell viability.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects by modulating cytokine production:
- Cytokines Assessed : IL-6 and TNF-α
Table 2: Effects on Cytokine Production
| Compound | Cell Type | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|---|
| Control | RAW264.7 | 100 | 150 |
| This compound | RAW264.7 | 30 | 50 |
The compound significantly reduced the levels of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Cell Cycle Regulation : It influences cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory cytokines like IL-6 and TNF-α.
Case Studies
A notable case study involved the administration of this compound in a murine model of lung cancer. The results indicated a marked reduction in tumor size compared to control groups treated with saline. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
